

An In-depth Technical Guide to Tubulin Polymerization Inhibitor II

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-46*

Cat. No.: *B15139617*

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Disclaimer: Publicly available information specifically identifying "**Tubulin polymerization-IN-46**" is limited. Therefore, this technical guide provides a comprehensive overview of a well-characterized tubulin polymerization inhibitor, Tubulin Polymerization Inhibitor II (CAS 1151995-69-5), as a representative example for researchers, scientists, and drug development professionals.

Core Compound Information

Tubulin Polymerization Inhibitor II is a cell-permeable, synthetic small molecule that functions as a potent anti-microtubule agent. It is a derivative of combretastatin A-4 and SU5416, designed to inhibit the polymerization of tubulin, a critical process for cell division and structure. [1][2] Its ability to disrupt microtubule dynamics makes it a subject of interest in cancer research.

Chemical Structure and Properties

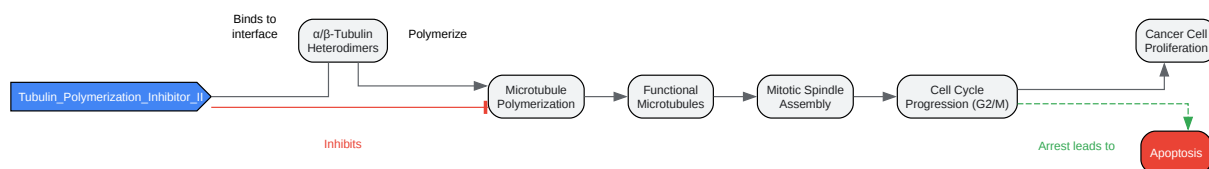
The chemical and physical properties of Tubulin Polymerization Inhibitor II are summarized in the table below, providing a foundational understanding of the compound for experimental design.

Property	Value	Reference
IUPAC Name	(E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one	[1]
CAS Number	1151995-69-5	[1][3][4][5][6]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[4]
Molecular Weight	341.36 g/mol	
Appearance	Yellow solid	[1]
Solubility	Soluble in DMSO (10 mg/mL)	[2]
SMILES String	<chem>N1c2c(ccc(c2)OC)C(=Cc3cc(c(c3)OC)OC)OC)C1=O</chem>	
InChI Key	YLUHXAHN PQALMQ-UHFFFAOYSA-N	

Mechanism of Action

Tubulin Polymerization Inhibitor II exerts its biological effects by directly interfering with the dynamics of microtubules, which are essential components of the cytoskeleton. Microtubules are composed of α - and β -tubulin heterodimers that polymerize to form these dynamic structures.[7][8]

The inhibitor functions by targeting the interface between tubulin subunits, which disrupts the normal process of polymerization.[9] This binding alters the conformational flexibility of tubulin, preventing the formation of stable microtubule structures.[9] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.[7]



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Mechanism of action for Tubulin Polymerization Inhibitor II.

Biological Activity

Tubulin Polymerization Inhibitor II demonstrates potent biological activity, primarily characterized by its inhibition of tubulin polymerization and its profound anti-proliferative effects on a wide range of cancer cell lines.

In Vitro Efficacy

Assay	IC ₅₀ / GI ₅₀	Cell Lines/System	Reference
Tubulin Polymerization Inhibition	IC ₅₀ = 4.5 μ M	Purified porcine brain tubulin	[1][2]
Anti-proliferative Activity	GI ₅₀ < 10 nM	46 out of 53 NCI cancer cell lines	[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

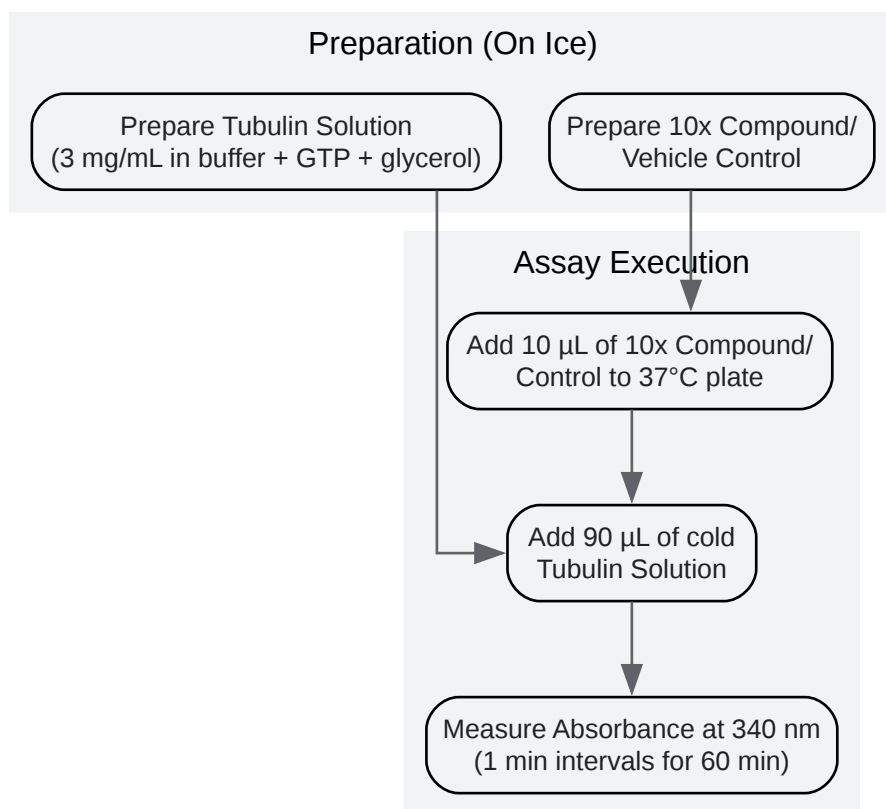
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm, which is proportional to the mass of microtubules formed.^[10]

Materials:

- Purified tubulin (>99%)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
- GTP solution (100 mM)
- Glycerol
- Tubulin Polymerization Inhibitor II
- 96-well, flat-bottom microplate
- Temperature-controlled microplate reader

Procedure:

- **Preparation of Tubulin Solution:** On ice, reconstitute lyophilized tubulin to a concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
- **Compound Preparation:** Prepare a 10x stock solution of Tubulin Polymerization Inhibitor II in General Tubulin Buffer. A vehicle control (e.g., DMSO) should also be prepared.
- **Assay Setup:** In a pre-warmed 37°C 96-well plate, add 10 µL of the 10x compound or vehicle control to the appropriate wells.
- **Initiation of Polymerization:** To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
- **Data Acquisition:** Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.



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Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.^{[11][12][13][14]}

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Tubulin Polymerization Inhibitor II
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS-HCl)

- 96-well tissue culture plate
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of Tubulin Polymerization Inhibitor II and incubate for 48-72 hours.
- **MTT Addition:** Remove the media and add 100 μ L of fresh media and 10 μ L of MTT solution to each well. Incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT-containing medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Tubulin Polymerization Inhibitor II
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)

- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with the desired concentration of Tubulin Polymerization Inhibitor II for a specified time (e.g., 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
- Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which corresponds to the DNA content.

Conclusion

Tubulin Polymerization Inhibitor II is a potent inhibitor of microtubule formation with significant anti-proliferative activity against a broad range of cancer cell lines. Its well-defined mechanism of action and strong in vitro efficacy make it a valuable tool for cancer research and a potential lead compound for the development of new anti-cancer therapeutics. The detailed protocols provided herein should enable researchers to effectively study this compound and other tubulin inhibitors.

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